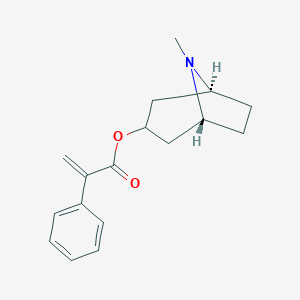

Apoatropina

Descripción general

Descripción

Apoatropina, también conocida como atropatropina, es un miembro de la clase de alcaloides de tropano. Químicamente, es un éster formado a partir de tropina y ácido atrópico. Este compuesto se puede encontrar en plantas de la familia Solanaceae y es conocido por su naturaleza cristalina amarga . This compound está relacionada estructuralmente con otros alcaloides de tropano como atropina, hiosciamina e hioscina .

Aplicaciones Científicas De Investigación

Apoatropina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio del comportamiento de los alcaloides de tropano.

Biología: La investigación sobre this compound ayuda a comprender las actividades biológicas de los alcaloides de tropano.

Medicina: Aunque la this compound en sí no se utiliza ampliamente en medicina, su similitud estructural con la atropina la hace valiosa en estudios farmacológicos.

Industria: This compound se utiliza como pigmento en ciertas aplicaciones industriales.

Mecanismo De Acción

Apoatropina ejerce sus efectos al interactuar con los receptores muscarínicos, similar a la atropina. Actúa como un antagonista competitivo de la acetilcolina en estos receptores, bloqueando los efectos parasimpáticos de la acetilcolina. Esto conduce a un aumento de la frecuencia cardíaca, disminución de las secreciones y relajación de los músculos lisos .

Análisis Bioquímico

Cellular Effects

It is known that tropane alkaloids, such as atropine, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that Apoatropine has similar effects, but specific studies on Apoatropine are needed to confirm this.

Molecular Mechanism

It is known that tropane alkaloids like atropine work by inhibiting the parasympathetic nervous system

Dosage Effects in Animal Models

It is known that tropane alkaloids can have toxic or adverse effects at high doses . It is likely that Apoatropine has similar dosage-dependent effects, but specific studies on Apoatropine are needed to confirm this.

Metabolic Pathways

It is known that atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . It is likely that Apoatropine has similar metabolic pathways, but specific studies on Apoatropine are needed to confirm this.

Métodos De Preparación

Apoatropina se puede sintetizar a través de la deshidratación de atropina utilizando ácido nítrico . La síntesis en flujo continuo de atropina, que implica hidroximetilación y separación de subproductos, también se puede adaptar para la preparación de this compound . Este método presenta un control cuidadoso del pH y extracciones líquido-líquido secuenciales para lograr una alta pureza .

Análisis De Reacciones Químicas

Apoatropina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar su estructura, dando lugar a diferentes derivados.

Comparación Con Compuestos Similares

Apoatropina es similar a otros alcaloides de tropano como:

Atropina: Ambos compuestos son ésteres de tropina, pero la atropina se utiliza más ampliamente en medicina.

Hiosciamina: Este compuesto es otro alcaloide de tropano con efectos farmacológicos similares.

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUIZWXOSDVQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871704 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-55-0 | |

| Record name | Apoatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

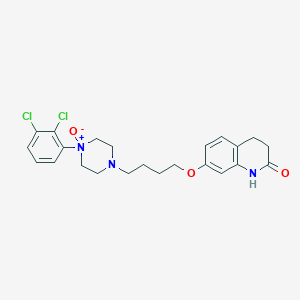

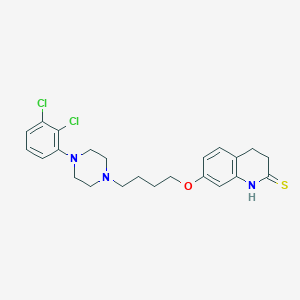

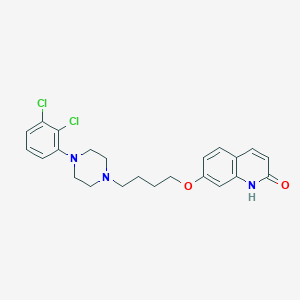

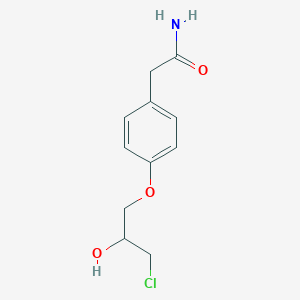

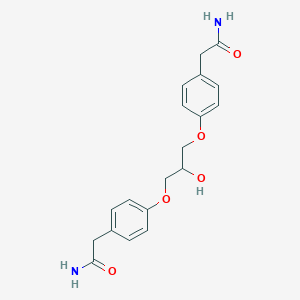

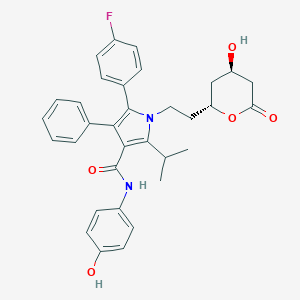

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)